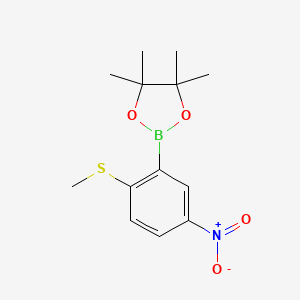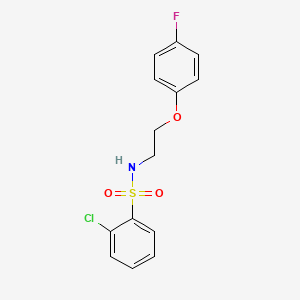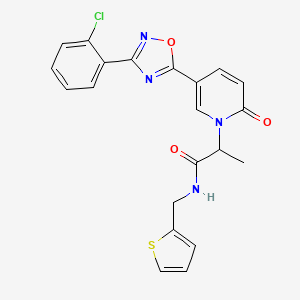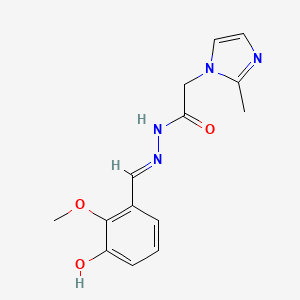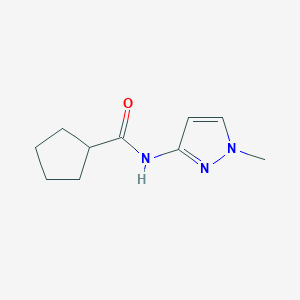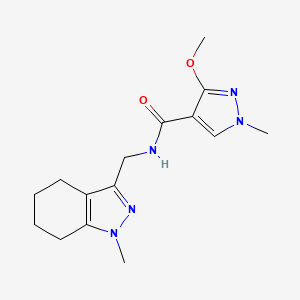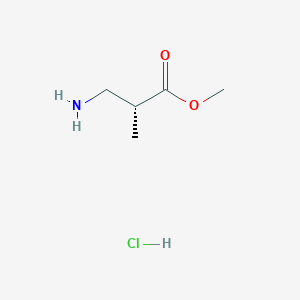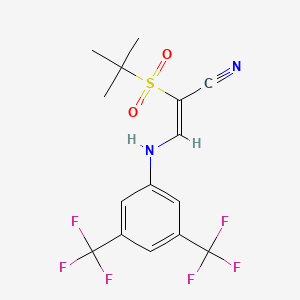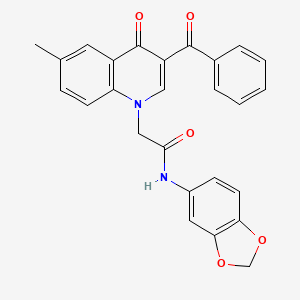
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide, also known as BDBOA, is a compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide in cancer cells involves the inhibition of the Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis. In addition, N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and to have anti-inflammatory effects. In addition, N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to have antioxidant activity, which may contribute to its anti-tumor effects.
実験室実験の利点と制限
One of the advantages of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is its potential use as an anti-tumor agent, as it has been shown to have anti-tumor activity in various cancer cell lines. Another advantage is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. However, one of the limitations of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
将来の方向性
There are several future directions for the study of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide. One direction is the development of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide analogs with improved anti-tumor activity and reduced toxicity. Another direction is the study of the mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide in cancer cells, which may lead to the identification of new targets for cancer therapy. In addition, the study of the anti-inflammatory effects of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide may lead to the development of new anti-inflammatory agents. Finally, the study of the antioxidant activity of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide may lead to the development of new agents for the prevention and treatment of oxidative stress-related diseases.
合成法
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been synthesized using various methods, including the reaction of 3-benzoyl-6-methyl-4-oxoquinoline-1(4H)-acetic acid with 1,3-benzodioxole-5-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3-benzoyl-6-methyl-4-oxoquinoline-1(4H)-acetic acid with 1,3-benzodioxole-5-carboxamide, followed by acetylation with acetic anhydride. Both methods have been shown to yield N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide in good yields.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been studied for its potential applications in scientific research, especially in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c1-16-7-9-21-19(11-16)26(31)20(25(30)17-5-3-2-4-6-17)13-28(21)14-24(29)27-18-8-10-22-23(12-18)33-15-32-22/h2-13H,14-15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQNCWFGWABHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B2772609.png)
